4-Bromo-7-chloro-6-methylquinoline
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Overview
Description
4-Bromo-7-chloro-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-methylquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 6-methylquinoline. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloro-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-7-chloro-6-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-6-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 6-Bromo-4-chloro-7-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
- 2-Bromo-6-chloro-4-methylquinoline
Comparison: 4-Bromo-7-chloro-6-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-bromo-7-chloro-6-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPICITTJOLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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